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The quest for effective cancer therapies has led researchers to explore novel targets, with

Protein Arginine Methyltransferase 5 (PRMT5) emerging as a promising candidate.

Dysregulation of PRMT5 is implicated in various cancers, driving interest in the development of

inhibitors to block its activity. This guide provides a comparative analysis of the clinical trial

results for several PRMT5 inhibitors, offering a valuable resource for researchers, scientists,

and drug development professionals. While the focus is on compounds with available clinical

data, we also introduce Prmt5-IN-31, a preclinical inhibitor, to provide a broader perspective on

the developmental pipeline.

Prmt5-IN-31: A Preclinical Snapshot
Prmt5-IN-31, also known as Compound 3m, is a selective PRMT5 inhibitor that has

demonstrated promising preclinical activity. To date, there is no publicly available data from

clinical trials for Prmt5-IN-31. Laboratory studies have shown that it has an IC50 of 0.31 μM

and exhibits antiproliferative effects in A549 lung cancer cells by inducing apoptosis and

inhibiting cell migration. It has also been observed to up-regulate the hnRNP E1 protein level.

Clinical Trial Results of Investigational PRMT5
Inhibitors
Several PRMT5 inhibitors have advanced into clinical trials, providing valuable insights into

their safety and efficacy in various cancer types. The following sections summarize the

available clinical trial data for prominent PRMT5 inhibitors.
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GSK3326595 (in partnership with JNJ-64619178)
GSK3326595 is a potent and selective oral PRMT5 inhibitor that has been evaluated in both

solid and hematologic malignancies.

Efficacy in Solid Tumors: In the Phase 1 METEOR-1 trial (NCT02783300) involving patients

with advanced solid tumors, GSK3326595 showed modest efficacy. Confirmed partial

responses (PRs) were observed in patients with adenoid cystic carcinoma (ACC) and estrogen

receptor-positive breast cancer. The overall response rate (ORR) in patients with ACC was

11.5%, with a median progression-free survival (PFS) of 19.1 months.

Efficacy in Hematologic Malignancies: In patients with non-Hodgkin lymphoma (NHL), the ORR

was 10%, with two complete responses (CRs) observed in patients with follicular lymphoma

and diffuse large B-cell lymphoma. A study in patients with lower-risk myelodysplastic

syndromes (MDS), however, showed no evidence of clinical benefit.

Safety Profile: The most common treatment-related adverse events (TRAEs) of any grade were

nausea, vomiting, fatigue, constipation, and thrombocytopenia. Thrombocytopenia was

identified as the only dose-limiting toxicity in the study of JNJ-64619178.

Inhibitor Trial (NCT) Cancer Type
Key Efficacy

Results
Reference(s)

GSK3326595
METEOR-1

(NCT02783300)

Advanced Solid

Tumors

3 confirmed PRs

(2 in ACC, 1 in

ER+ breast

cancer)

JNJ-64619178
Phase 1

(NCT03573310)

Advanced Solid

Tumors & NHL

ORR: 5.6%

(overall); 11.5%

in ACC; Median

PFS in ACC:

19.1 months

GSK3326595 Phase 1/2
Myeloid

Neoplasms

Limited clinical

activity

JNJ-64619178 Phase 1 Lower-risk MDS
No evidence of

clinical benefit
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AMG 193
AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor that selectively targets tumors

with methylthioadenosine phosphorylase (MTAP) deletion. MTAP deletions occur in

approximately 10-15% of cancers.

Efficacy: In a first-in-human Phase 1 trial (NCT05094336), AMG 193 demonstrated promising

antitumor activity in patients with MTAP-deleted solid tumors. An objective response rate of

21.4% was observed across eight different tumor types, including non-small cell lung cancer

(NSCLC), pancreatic adenocarcinoma, and biliary tract cancer. Confirmed partial responses

were seen in various tumor types.

Safety Profile: The most common treatment-related adverse events were nausea, fatigue, and

vomiting. Importantly, no significant myelosuppression was observed.

Inhibitor Trial (NCT) Cancer Type
Key Efficacy

Results
Reference(s)

AMG 193

MTAPESTRY

101

(NCT05094336)

MTAP-deleted

Solid Tumors

ORR: 21.4%;

Confirmed PRs

across multiple

tumor types

PRT811 (P-500)
PRT811 is a brain-penetrant PRMT5 inhibitor that has shown early signs of efficacy in central

nervous system (CNS) tumors and uveal melanoma.

Efficacy: In a Phase 1 trial (NCT04089449), two patients with recurrent, high-grade glioma with

IDH mutations achieved complete responses, with one response ongoing for over 31 months.

In patients with uveal melanoma with a splicing mutation, one confirmed partial response was

observed with a duration of 10 months.

Safety Profile: The most common treatment-related adverse events were nausea, vomiting,

fatigue, constipation, and thrombocytopenia, which were mostly grade 1-2.
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Inhibitor Trial (NCT) Cancer Type
Key Efficacy

Results
Reference(s)

PRT811
Phase 1

(NCT04089449)

Recurrent High-

Grade Glioma

(IDH+)

2 CRs

PRT811
Phase 1

(NCT04089449)

Uveal Melanoma

(Splicing

Mutation+)

1 confirmed PR

MRTX1719
MRTX1719 is another MTA-cooperative PRMT5 inhibitor that selectively targets MTAP-deleted

cancers.

Efficacy: In a Phase 1/2 trial (NCT05245500), MRTX1719 demonstrated early signs of clinical

activity with objective responses observed in patients with MTAP-deleted melanoma,

gallbladder adenocarcinoma, mesothelioma, non-small cell lung cancer, and malignant

peripheral nerve sheath tumors. Six confirmed objective responses were observed in the

Phase 1 portion of the study.

Safety Profile: MRTX1719 was well-tolerated with no dose-limiting toxicities observed at doses

up to 400mg once daily. Notably, it did not cause the dose-limiting hematologic adverse events,

such as thrombocytopenia, anemia, or neutropenia, that have been associated with first-

generation PRMT5 inhibitors.

Inhibitor Trial (NCT) Cancer Type
Key Efficacy

Results
Reference(s)

MRTX1719
Phase 1/2

(NCT05245500)

MTAP-deleted

Solid Tumors

6 confirmed

objective

responses in

Phase 1

Signaling Pathways and Experimental Workflows
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To provide a deeper understanding of the mechanism of action and the methods used to

evaluate these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a

general experimental workflow for preclinical assessment.
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Caption: PRMT5 forms a complex with MEP50 and utilizes SAM as a methyl donor to

symmetrically dimethylate arginine residues on histone and non-histone proteins, thereby

regulating key cellular processes.
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Preclinical Evaluation of PRMT5 Inhibitors

In Vitro Assays In Vivo Models

Biochemical Assay (IC50 determination) Cell Viability/Proliferation Assay Apoptosis Assay (e.g., Annexin V) Cell Migration/Invasion Assay Western Blot (Target engagement, e.g., sDMA levels) Cancer Cell Line Xenograft Model Patient-Derived Xenograft (PDX) Model Toxicity Studies

Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of PRMT5 inhibitors, moving from

initial biochemical and cellular assays to in vivo animal models.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research

findings. While specific protocols can vary between studies, the following provides an overview

of the methodologies commonly employed in the preclinical and clinical evaluation of PRMT5

inhibitors.

Preclinical Assays (as exemplified by Prmt5-IN-31
studies)

Cell Viability Assay: Cancer cell lines (e.g., A549) are seeded in 96-well plates and treated

with varying concentrations of the PRMT5 inhibitor for a specified period (e.g., 72 hours).

Cell viability is then assessed using a commercial kit, such as the CellTiter-Glo®

Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically

active cells.

Apoptosis Assay: Apoptosis induction is often measured by flow cytometry using Annexin V

and propidium iodide (PI) staining. Cells are treated with the inhibitor, harvested, and stained

with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet

of the cell membrane in apoptotic cells) and PI (which enters dead cells).

Cell Migration Assay: The effect of the inhibitor on cell migration can be evaluated using a

wound-healing assay or a Transwell migration assay. In the wound-healing assay, a scratch
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is made in a confluent monolayer of cells, and the rate of wound closure is monitored over

time in the presence or absence of the inhibitor.

Western Blotting: To confirm target engagement and downstream effects, western blotting is

used. Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are

separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies

against PRMT5, symmetric dimethylarginine (sDMA), and other relevant signaling proteins.

Clinical Trial Methodology (General Overview)
Study Design: Early-phase clinical trials of PRMT5 inhibitors are typically open-label, dose-

escalation, and dose-expansion studies. The dose-escalation phase aims to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The dose-

expansion phase further evaluates the safety and preliminary efficacy in specific patient

cohorts.

Patient Population: Eligibility criteria generally include patients with advanced or metastatic

solid tumors or hematologic malignancies who have progressed on standard therapies. For

MTA-cooperative inhibitors like AMG 193 and MRTX1719, enrollment is restricted to patients

with tumors harboring an MTAP deletion.

Efficacy Assessment: Tumor responses are typically evaluated according to Response

Evaluation Criteria in Solid Tumors (RECIST) or other relevant criteria for hematologic

malignancies. Key efficacy endpoints include Overall Response Rate (ORR), Complete

Response (CR), Partial Response (PR), Stable Disease (SD), Duration of Response (DOR),

and Progression-Free Survival (PFS).

Safety Assessment: Safety and tolerability are monitored through the regular recording of

adverse events (AEs), which are graded according to the Common Terminology Criteria for

Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are carefully assessed during the

dose-escalation phase.

Pharmacokinetics and Pharmacodynamics: Blood samples are collected to determine the

pharmacokinetic profile of the drug (i.e., how the body absorbs, distributes, metabolizes, and

excretes it). Pharmacodynamic biomarkers, such as plasma or tumor levels of sDMA, are

often measured to assess target engagement.
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Conclusion
The development of PRMT5 inhibitors represents a promising avenue in oncology. While

preclinical compounds like Prmt5-IN-31 demonstrate the ongoing efforts in discovery, the

clinical data from inhibitors such as GSK3326595, AMG 193, PRT811, and MRTX1719 provide

a clearer picture of their potential therapeutic value. The MTA-cooperative inhibitors, in

particular, highlight the power of a precision medicine approach by targeting a specific genetic

vulnerability in cancer cells. As more data from ongoing and future clinical trials become

available, the role of PRMT5 inhibitors in the armamentarium of cancer treatments will be

further defined.

To cite this document: BenchChem. [Navigating the Clinical Landscape of PRMT5 Inhibitors:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378310#clinical-trial-results-of-prmt5-inhibitors-
similar-to-prmt5-in-31]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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